
Tridecyl neopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl neopentanoate is a synthetic ester that is commonly used in the cosmetics industry as an emollient and skin conditioning agent. However, recent scientific research has shown that tridecyl neopentanoate may have potential applications in other areas, including drug delivery and as a lubricant in microelectromechanical systems (MEMS).
Applications De Recherche Scientifique
Tridecyl neopentanoate has been studied for its potential applications in drug delivery. Studies have shown that tridecyl neopentanoate can enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in oral drug formulations.
Mécanisme D'action
Tridecyl neopentanoate is believed to work by increasing the solubility of drugs in the gastrointestinal tract, allowing for better absorption into the bloodstream. It may also act as a permeation enhancer, helping drugs to cross the intestinal membrane.
Effets Biochimiques Et Physiologiques
Tridecyl neopentanoate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. It is metabolized by the body into neopentanoic acid and tridecanol, which are both naturally occurring compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Tridecyl neopentanoate has several advantages for use in lab experiments, including its ability to enhance drug solubility and bioavailability. However, it is important to note that tridecyl neopentanoate may not be suitable for all drug formulations, and further studies are needed to fully understand its potential limitations.
Orientations Futures
There are several potential future directions for research on tridecyl neopentanoate. These include further studies on its use as a drug delivery agent, as well as investigations into its potential applications as a lubricant in Tridecyl neopentanoate devices. Additionally, research could explore the use of tridecyl neopentanoate in other areas, such as agriculture and food science. Overall, tridecyl neopentanoate is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its capabilities.
Méthodes De Synthèse
Tridecyl neopentanoate can be synthesized through the esterification of neopentanoic acid with tridecanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Propriétés
Numéro CAS |
105859-93-6 |
|---|---|
Nom du produit |
Tridecyl neopentanoate |
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
Clé InChI |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Autres numéros CAS |
106436-39-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
2,2-Dimethylpropionic acid, tridecyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



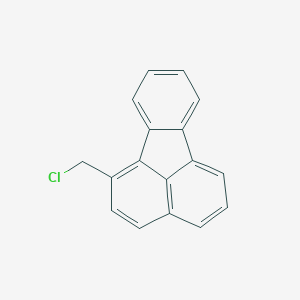
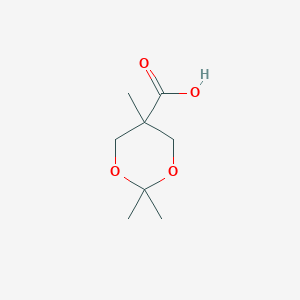
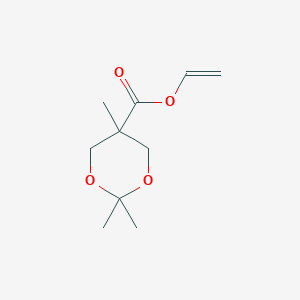
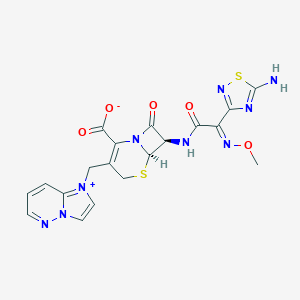
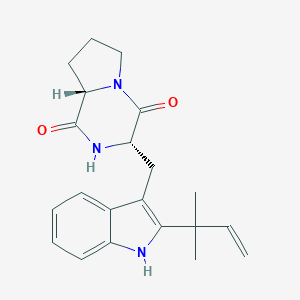

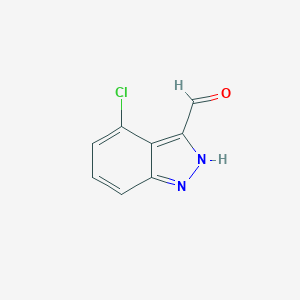

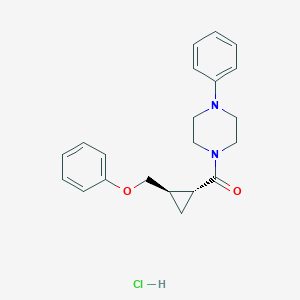

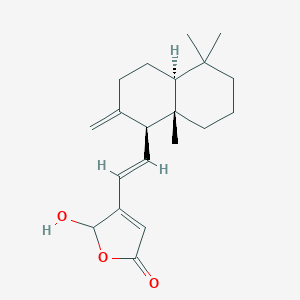
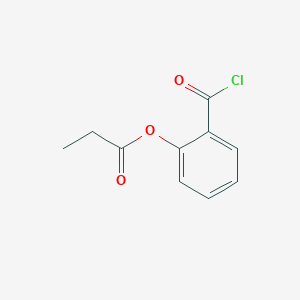

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)